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Compound of Interest

Compound Name: Benzopinacol

Cat. No.: B1666686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pinacol rearrangement of

benzopinacol, a classic and illustrative example of a carbocation-driven 1,2-aryl shift. This

document details the underlying mechanism, experimental protocols for the synthesis of the

benzopinacol precursor and its subsequent rearrangement, and key analytical data for the

starting material and product.

Introduction
The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or

aldehyde. The reaction proceeds via a carbocation intermediate, and the migration of an

adjacent group to the carbocationic center is a key step. The rearrangement of benzopinacol
(1,1,2,2-tetraphenyl-1,2-ethanediol) to benzopinacolone (2,2,2-triphenylacetophenone) is a

widely studied example of this transformation. It serves as an excellent model for

understanding carbocation stability, migratory aptitudes of substituents, and reaction

mechanisms in organic synthesis. This guide will first outline the synthesis of benzopinacol
through the photochemical reduction of benzophenone, followed by a detailed exploration of its

acid-catalyzed rearrangement to benzopinacolone.

Synthesis of Benzopinacol
Benzopinacol is typically synthesized via the photochemical reduction of benzophenone in the

presence of a hydrogen donor, such as isopropyl alcohol.[1]
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Reaction Mechanism
The photochemical synthesis of benzopinacol is a free radical process.[1] Upon exposure to

ultraviolet (UV) light, typically from sunlight, a molecule of benzophenone is excited to its triplet

state, which behaves as a diradical. This excited benzophenone then abstracts a hydrogen

atom from isopropyl alcohol, forming a diphenyl ketyl radical and an isopropanol radical. Two

diphenyl ketyl radicals then dimerize to form the stable benzopinacol molecule.

Experimental Protocol: Photochemical Synthesis of
Benzopinacol
This protocol is a representative procedure based on common laboratory practices.

Materials:

Benzophenone

Isopropyl alcohol (2-propanol)

Glacial acetic acid

A suitable reaction vessel (e.g., round-bottom flask or a large test tube)

Source of UV light (e.g., direct sunlight)

Procedure:

Dissolve benzophenone in isopropyl alcohol in the reaction vessel. A common ratio is

approximately 2 g of benzophenone to 10 mL of isopropyl alcohol. Gentle warming in a water

bath can aid dissolution.

Add a single drop of glacial acetic acid to the solution. The acid helps to prevent the

premature rearrangement of the product.

Fill the reaction vessel with additional isopropyl alcohol to minimize the headspace, which

reduces the presence of oxygen that can quench the radical reaction.
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Seal the vessel and expose it to direct sunlight for several days. The duration will depend on

the intensity of the sunlight. The formation of white crystals of benzopinacol will be

observed.

Once a significant amount of crystalline product has formed, cool the mixture in an ice bath

to maximize precipitation.

Collect the benzopinacol crystals by suction filtration.

Wash the crystals with a small amount of cold isopropyl alcohol to remove any unreacted

benzophenone.

Allow the crystals to air dry. The product is typically of sufficient purity for the subsequent

rearrangement step.

The Pinacol Rearrangement of Benzopinacol
The acid-catalyzed rearrangement of benzopinacol to benzopinacolone is a classic example

of the pinacol rearrangement.[1]

Reaction Mechanism
The mechanism of the pinacol rearrangement of benzopinacol involves the following key

steps:

Protonation of a hydroxyl group: An acid catalyst, such as iodine in glacial acetic acid,

protonates one of the hydroxyl groups of benzopinacol.

Formation of a carbocation: The protonated hydroxyl group departs as a molecule of water,

leading to the formation of a tertiary carbocation.

1,2-Aryl shift: A phenyl group from the adjacent carbon migrates to the electron-deficient

carbocation center. This migration is the rearrangement step and results in a more stable

resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen

atom.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final product,

benzopinacolone, and regenerates the acid catalyst.
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Step 1: Protonation Step 2: Formation of Carbocation Step 3: 1,2-Phenyl Shift Step 4: Deprotonation
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Caption: The four-step mechanism of the pinacol rearrangement of benzopinacol.

Experimental Protocol: Rearrangement of Benzopinacol
to Benzopinacolone
This protocol is a representative procedure based on common laboratory practices.

Materials:

Benzopinacol

Glacial acetic acid

Iodine (catalytic amount)

Ethanol (for washing)

Round-bottom flask

Reflux condenser

Heating mantle or sand bath

Procedure:

In a round-bottom flask, combine benzopinacol, glacial acetic acid, and a small crystal of

iodine. A typical ratio is 1 g of benzopinacol to 5-10 mL of glacial acetic acid.

Attach a reflux condenser to the flask.
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Heat the mixture to reflux using a heating mantle or sand bath. The solution will turn a dark

red or brown color due to the iodine.

Maintain the reflux for approximately 5-10 minutes. During this time, the benzopinacol will

dissolve, and the rearrangement will occur.

Allow the reaction mixture to cool to room temperature. Crystals of benzopinacolone should

precipitate from the solution.

Cool the mixture further in an ice bath to ensure complete crystallization.

Collect the product by suction filtration.

Wash the crystals with a small amount of cold ethanol to remove any residual acetic acid and

iodine.

Allow the crystals of benzopinacolone to air dry.

Experimental Workflow
The overall experimental process from benzophenone to benzopinacolone can be visualized

as a two-stage workflow.
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Stage 1: Synthesis of Benzopinacol

Stage 2: Rearrangement to Benzopinacolone
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Caption: A two-stage experimental workflow for the synthesis of benzopinacolone.
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Data Presentation
The following tables summarize the key quantitative data for benzopinacol and

benzopinacolone.

Physical and Chemical Properties
Property Benzopinacol Benzopinacolone

Molecular Formula C₂₆H₂₂O₂ C₂₆H₂₀O

Molecular Weight 366.45 g/mol 348.44 g/mol

Appearance White crystalline solid
White to off-white crystalline

solid

Melting Point 188-190 °C 182-184 °C

Reaction Yields
Reaction Reported Yield

Synthesis of Benzopinacol 40% to 95%

Rearrangement to Benzopinacolone 57.8% to 99%

Yields can vary significantly based on reaction scale, purity of reagents, and reaction

conditions.

Spectroscopic Data
Infrared (IR) Spectroscopy

Compound Key IR Absorptions (cm⁻¹) Functional Group

Benzopinacol ~3417-3460 (broad) O-H (hydroxyl) stretch

~3000-3100 C-H (aromatic) stretch

Benzopinacolone ~1670-1720 (strong, sharp) C=O (ketone) stretch

~3000-3100 C-H (aromatic) stretch
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The key diagnostic feature in the IR spectra is the disappearance of the broad O-H stretching

band of benzopinacol and the appearance of a strong, sharp C=O stretching band for

benzopinacolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

¹H NMR

Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Benzopinacol ~7.0-7.5 Multiplet 20H Aromatic protons

~3.0 Singlet 2H Hydroxyl protons

Benzopinacolone ~7.1-7.7 Multiplet 20H Aromatic protons

¹³C NMR

Compound Chemical Shift (δ, ppm) Assignment

Benzopinacol ~144 Aromatic C (quaternary)

~127-129 Aromatic C-H

~83 C-OH

Benzopinacolone ~199 C=O (ketone)

~137-143 Aromatic C (quaternary)

~126-132 Aromatic C-H

~71 Quaternary C adjacent to C=O

Conclusion
The pinacol rearrangement of benzopinacol is a fundamentally important reaction in organic

chemistry that provides valuable insights into reaction mechanisms involving carbocation

intermediates. The synthesis of benzopinacol via a photochemical route and its subsequent
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acid-catalyzed rearrangement to benzopinacolone are robust and reproducible procedures,

making them excellent case studies for researchers and professionals in the chemical and

pharmaceutical sciences. The distinct changes in the physical and spectroscopic properties

between the reactant and the product allow for straightforward characterization and

confirmation of the transformation. This guide provides the necessary foundational knowledge

and experimental details to successfully perform and understand this classic organic reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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